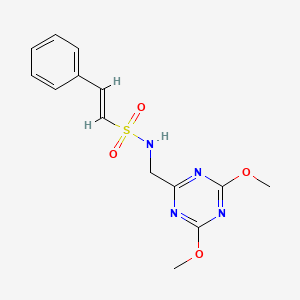

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions, making it a valuable reagent in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is designed to ensure consistent quality and efficiency, with rigorous monitoring of reaction parameters. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the methoxy groups.

Condensation Reactions: The compound can act as a condensing agent, facilitating the formation of amides and esters from carboxylic acids and amines or alcohols

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Bases: Such as triethylamine to deprotonate reactants and drive the reaction forward.

Solvents: Such as tetrahydrofuran (THF) and dimethylformamide (DMF) to dissolve reactants and provide a suitable reaction medium.

Major Products Formed

The major products formed from reactions involving this compound include substituted triazine derivatives, amides, and esters, depending on the specific reactants and conditions used .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a reagent for the synthesis of various organic molecules. Its ability to facilitate condensation reactions makes it valuable in the preparation of peptides and other complex molecules .

Biology

In biological research, (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine

Industry

Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability .

Mecanismo De Acción

The mechanism of action of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide involves its ability to act as a condensing agent. The triazine ring facilitates the formation of covalent bonds between reactants, such as carboxylic acids and amines, by activating the carboxyl group and making it more susceptible to nucleophilic attack. This results in the formation of amide or ester bonds, depending on the reactants used .

Comparación Con Compuestos Similares

Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine-based compound used as a coupling reagent in organic synthesis.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: A related compound that also participates in nucleophilic substitution reactions.

Uniqueness

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is unique due to its specific structure, which combines the reactivity of the triazine ring with the functional groups of the sulfonamide and phenylethene moieties. This combination allows for a wide range of chemical transformations and applications, making it a versatile reagent in both research and industrial settings .

Actividad Biológica

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is a synthetic compound with potential biological activity, particularly in medicinal chemistry. Its structure includes a triazine moiety, which is known for various biological interactions. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure

The compound's IUPAC name is this compound. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazine ring plays a crucial role in binding to various enzymes and receptors involved in cellular signaling pathways. This interaction can modulate enzyme activity or receptor function, leading to various biological effects such as:

- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines.

- Antioxidant Activity : The presence of methoxy groups in the triazine structure may contribute to antioxidant properties, reducing oxidative stress in cells.

Biological Activity Data

Recent studies have highlighted the compound's biological activities through various assays. Below is a summary of findings from selected research:

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of A549 lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways and activation of caspases.

- Oxidative Stress Reduction : Research indicated that the compound significantly lowered oxidative stress markers in MCF7 breast cancer cells. This suggests potential use as an adjunct therapy in conditions characterized by oxidative damage.

- Synergistic Effects with Chemotherapeutics : A study evaluated the synergistic effects of this compound when combined with standard chemotherapeutic agents like cisplatin and cyclophosphamide. Results showed enhanced cytotoxicity compared to individual treatments, indicating a promising therapeutic strategy for overcoming drug resistance.

Propiedades

IUPAC Name |

(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-21-13-16-12(17-14(18-13)22-2)10-15-23(19,20)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMCDVYJHOIUSZ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C=CC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)/C=C/C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.